molecular formula C22H15N3O5S B4008273 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide

Cat. No.: B4008273
M. Wt: 433.4 g/mol
InChI Key: NWMQWSAFSPBBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide is a useful research compound. Its molecular formula is C22H15N3O5S and its molecular weight is 433.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.07324176 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry in Drug Synthesis

The compound 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide and its derivatives, which share a structural relation with the specified compound, have been explored in the context of environmentally friendly drug synthesis. These compounds, developed through green synthetic routes, demonstrate potential as analgesic and antipyretic agents. One such method involved the reaction of 4-aminophenol with chloroacetyl chloride, followed by interaction with imide compounds to yield the desired acetamide derivatives. This approach highlights the emphasis on sustainable practices in pharmaceutical manufacturing, leveraging green solvents and minimizing hazardous reagents (Reddy et al., 2014).

Anticancer Activity Exploration

A study focusing on novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, closely related to the compound , investigated their cytotoxic activity. These derivatives were synthesized from isatin and evaluated for their potential against the breast cancer cell line MCF-7 and a non-cancer cell line. The research found that specific derivatives, particularly those with electron-withdrawing substitutions and increased lipophilicity, exhibited significant cytotoxic activity, suggesting the compound's potential in cancer treatment (Modi et al., 2011).

Antimicrobial and Anti-inflammatory Potential

The synthesis of 2-(substituted phenoxy) Acetamide Derivatives has been investigated for their potential anticancer, anti-inflammatory, and analgesic activities. These studies demonstrate the compound's versatility in addressing multiple health concerns, including inflammation and pain, highlighting its potential in medicinal chemistry and pharmaceutical development (Rani et al., 2014).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O5S/c26-20(13-24-21(27)18-3-1-2-4-19(18)22(24)28)23-14-5-9-16(10-6-14)31-17-11-7-15(8-12-17)25(29)30/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMQWSAFSPBBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.